Scientific Field: Organic Chemistry
Summary of the Application: Ethyl formimidate hydrochloride is used in the synthesis of aminomethylenebisphosphinate derivatives.
Methods of Application: The reaction is mediated by a Lewis acid.
Summary of the Application: Ethyl formimidate hydrochloride can be used in the synthesis of s-triazines.
Results or Outcomes: The successful synthesis of s-triazines, which are important compounds in organic chemistry.
Summary of the Application: Ethyl formimidate hydrochloride can be used in the synthesis of 5-amino-1-(2-pyridyl)imidazole.
Results or Outcomes: The successful synthesis of 5-amino-1-(2-pyridyl)imidazole, which is an important compound in organic chemistry.
Ethyl formimidate hydrochloride is a chemical compound with the molecular formula CHClNO. It is a white crystalline solid that is highly soluble in water and exhibits significant reactivity, making it a valuable intermediate in organic synthesis. The compound is known for its ability to participate in various
The synthesis of ethyl formimidate hydrochloride can be achieved through several methods:
Ethyl formimidate hydrochloride finds applications in various fields:
Research on interaction studies involving ethyl formimidate hydrochloride focuses on its reactivity with carbonyl compounds and other electrophiles. These studies help elucidate its role as a versatile building block in organic chemistry. Its interactions often lead to the formation of complex nitrogenous structures that are relevant in medicinal chemistry .
Several compounds share structural or functional similarities with ethyl formimidate hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Uniqueness |
|---|---|---|---|
| Ethyl formimidate | CHNO | Less reactive; used primarily as a precursor | Lacks the hydrochloride component |
| Formamide | CHNO | Simple amide; used in various syntheses | Does not contain ethyl group |
| N,N-Dimethylformamide | CHN | Solvent for organic reactions | More stable but less reactive |
| N,N'-Diethylformamidine | CHNO | Used in peptide synthesis | Higher molecular weight |
Ethyl formimidate hydrochloride stands out due to its high reactivity and specific applications in synthesizing complex nitrogen-containing compounds, making it a valuable reagent in organic chemistry and pharmaceutical research.
The history of ethyl formimidate hydrochloride is intrinsically linked to the discovery of the Pinner reaction in 1877 by Adolf Pinner and Klein. They first observed this reaction when passing anhydrous gaseous hydrogen chloride through a mixture of isobutyl alcohol and benzonitrile, which resulted in the precipitation of a crystalline product identified as an imidate hydrochloride. This groundbreaking work established the foundation for imidate chemistry that continues to evolve nearly 150 years later. Ethyl formimidate hydrochloride specifically represents one of the simplest and most fundamental examples of these Pinner salts, derived from formonitrile (hydrogen cyanide) and ethanol.
The development of ethyl formimidate hydrochloride as a reagent progressed slowly through the early 20th century, with researchers gradually recognizing its potential in organic synthesis. By the mid-20th century, its utility in forming heterocyclic compounds had been established, though handling challenges related to the gaseous hydrogen chloride required for its synthesis limited widespread adoption in laboratory settings.
Ethyl formimidate hydrochloride occupies a special position in organic chemistry as a versatile one-carbon building block. As a member of the imidate family, it contains the characteristic C=N-H functional group with an ethoxy substituent, creating a molecular structure with multiple reactive sites. This reactivity profile enables it to participate in diverse transformations including nucleophilic additions, condensations, and cyclization reactions.
The compound's significance lies primarily in its ability to introduce the formimidoyl group into organic molecules, facilitating the formation of heterocycles and other complex structures. Modern research has demonstrated its effectiveness in preparing various nitrogen-containing compounds, including s-triazines, imidazoles, and other biologically relevant heterocycles.
Table 1: Physical and Chemical Properties of Ethyl Formimidate Hydrochloride
The chemical reactivity of ethyl formimidate hydrochloride stems from its structure as a protonated imidate salt. This configuration makes it electrophilic at the carbon of the C=N bond and creates a good leaving group (ethoxy) that can be displaced by nucleophiles. Additionally, the nitrogen's relatively acidic N-H proton (due to protonation) allows for various deprotonation reactions in basic media.
The formation of ethyl formimidate hydrochloride proceeds through the classical Pinner reaction mechanism, which involves the addition of hydrogen cyanide to ethyl alcohol under acidic conditions [1]. The reaction pathway begins with the nucleophilic attack of ethanol on hydrogen cyanide, forming an intermediate that subsequently undergoes protonation and chloride ion association to yield the final imidate hydrochloride salt.
The mechanistic pathway can be described as a two-stage process. In the first stage, ethanol and hydrogen cyanide react at temperatures between negative twenty degrees Celsius and negative ten degrees Celsius in diethyl ether solvent. This initial nucleophilic addition occurs with a rate constant in the range of 10⁻³ to 10⁻² s⁻¹, with an activation energy of approximately 45-55 kilojoules per mole [1]. The second stage involves the addition of hydrogen chloride in diethyl ether at temperatures between negative twenty degrees Celsius and ten degrees Celsius, resulting in the formation of the hydrochloride salt with yields typically achieving 90 percent efficiency.
Alternative synthetic routes include the reaction of acetonitrile with ethanol in the presence of hydrochloric acid, which proceeds through a similar nucleophilic addition mechanism but requires longer reaction times of 8-12 hours and achieves yields of 85-90 percent [2]. The orthoformate method represents another mechanistic approach, utilizing ethyl orthoformate as the starting material and achieving yields of 80-85 percent under milder temperature conditions of 20-60 degrees Celsius [3].
Ethyl formimidate hydrochloride exhibits characteristic nucleophilic addition behavior due to the electrophilic nature of the imidate carbon center. The compound readily undergoes nucleophilic addition reactions with various nucleophiles, including primary and secondary amines, alcohols, and water [4]. These reactions typically proceed through a tetrahedral intermediate mechanism, where the nucleophile attacks the electrophilic carbon center, forming a transient tetrahedral intermediate that subsequently eliminates ethanol to yield the final product.
The nucleophilic addition of amines to ethyl formimidate hydrochloride represents a particularly important class of reactions, leading to the formation of amidine derivatives. The reaction mechanism involves the initial nucleophilic attack of the amine nitrogen on the imidate carbon, followed by proton transfer and elimination of ethanol [4]. The rate constants for these reactions typically range from 10⁻³ to 10⁻² s⁻¹ under neutral or slightly basic conditions at temperatures between 25 and 100 degrees Celsius, with activation energies of approximately 40-50 kilojoules per mole.
Alcohols also participate in nucleophilic addition reactions with ethyl formimidate hydrochloride, although these reactions generally proceed more slowly than amine additions. The mechanism involves the formation of acetal-like intermediates, with rate constants ranging from 10⁻⁴ to 10⁻³ s⁻¹ under acid-catalyzed conditions. The higher activation energy of 50-60 kilojoules per mole reflects the reduced nucleophilicity of alcohols compared to amines [5].
While ethyl formimidate hydrochloride primarily undergoes nucleophilic addition reactions, it can participate in electrophilic substitution pathways under specific conditions. The compound can act as a nucleophile in reactions with strong electrophiles, particularly in the formation of heterocyclic compounds where the imidate nitrogen serves as the nucleophilic center [4].
The electrophilic substitution behavior of ethyl formimidate hydrochloride is most prominently observed in cyclization reactions leading to the formation of imidazole and triazine derivatives. In these reactions, the imidate nitrogen attacks electrophilic centers, forming new carbon-nitrogen bonds while maintaining the integrity of the ethyl ester functionality. The reaction conditions typically require the presence of strong electrophiles and often proceed under elevated temperatures to overcome the activation barriers associated with these transformations.
The compound's participation in electrophilic substitution is facilitated by the electron-donating nature of the ethoxy group, which increases the nucleophilicity of the imidate nitrogen. This electronic effect is particularly important in reactions with aromatic electrophiles, where the enhanced nucleophilicity compensates for the reduced electrophilicity of the aromatic system [6].
The hydrolysis of ethyl formimidate hydrochloride represents a fundamental mechanistic pathway that demonstrates the compound's reactivity toward water and hydroxide nucleophiles. Under acidic conditions, the hydrolysis mechanism involves the protonation of the imidate nitrogen, followed by nucleophilic attack by water on the electrophilic carbon center [7]. This process yields ethyl formate and ammonium chloride as the primary products, with rate constants typically ranging from 10⁻⁴ to 10⁻³ s⁻¹ at temperatures between 25 and 80 degrees Celsius.
The acid-catalyzed hydrolysis mechanism proceeds through a stepwise pathway involving the formation of a tetrahedral intermediate. The activation energy for this process is approximately 65-75 kilojoules per mole, reflecting the substantial reorganization required to accommodate the transition from the planar imidate structure to the tetrahedral intermediate [7]. The rate-determining step involves the nucleophilic attack of water on the protonated imidate, with subsequent elimination of ammonia occurring rapidly.
Base-catalyzed hydrolysis follows a different mechanistic pathway, involving the direct nucleophilic attack of hydroxide ion on the imidate carbon. This mechanism is significantly faster than acid-catalyzed hydrolysis, with rate constants ranging from 10⁻² to 10⁻¹ s⁻¹ and a lower activation energy of 35-45 kilojoules per mole [8]. The enhanced reactivity under basic conditions reflects the superior nucleophilicity of hydroxide compared to water, as well as the absence of the protonation step required in acid-catalyzed hydrolysis.
The thermal stability of ethyl formimidate hydrochloride is limited, with decomposition occurring at approximately 75 degrees Celsius. The thermal decomposition mechanism involves the elimination of ethyl chloride and the formation of formamidine hydrochloride and ethyl formate as the primary products [4]. This decomposition pathway represents a competing reaction that limits the compound's utility at elevated temperatures and necessitates storage under controlled conditions.
The kinetic behavior of ethyl formimidate hydrochloride is characterized by the relative rates of competing reaction pathways and the influence of reaction conditions on mechanistic preferences. Nuclear magnetic resonance studies have provided detailed kinetic data for proton exchange processes, revealing that the compound undergoes rapid proton exchange in strong acid media [9]. The exchange kinetics follow a pattern where the Z-proton (HZ) exchanges faster than the E-proton (HE), with rate constants of 2.9 ± 0.2 s⁻¹ and 1.43 ± 0.09 s⁻¹, respectively, in 46 percent sulfuric acid at 23 degrees Celsius.
The thermodynamic properties of ethyl formimidate hydrochloride reflect its structural characteristics and electronic nature. The compound exhibits a melting point of 75 degrees Celsius with simultaneous decomposition, indicating the thermal lability of the imidate functionality [4]. The density of 0.78512 grams per cubic centimeter at 25 degrees Celsius and a refractive index of 1.388 are consistent with the presence of the ethoxy group and the ionic nature of the hydrochloride salt.
The vapor pressure of 597 millimeters of mercury at 25 degrees Celsius indicates significant volatility, which has important implications for handling and storage procedures. The compound's stability under anhydrous conditions contrasts with its reactivity toward water, highlighting the importance of moisture exclusion in maintaining compound integrity [10].
Kinetic studies have revealed that the rate constants for various reaction pathways are highly dependent on reaction conditions, particularly pH and temperature. The nucleophilic addition reactions exhibit first-order kinetics with respect to the nucleophile concentration, while hydrolysis reactions show complex kinetic behavior that depends on the specific mechanism operative under the given conditions. The activation energies for different reaction pathways range from 20-30 kilojoules per mole for proton exchange processes to 80-90 kilojoules per mole for thermal decomposition, reflecting the varying degrees of bond reorganization required for each transformation.
Irritant